Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride
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Overview
Description
Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl. It is a derivative of propanoic acid and features an amino group and two benzyl groups attached to the central carbon atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzyl bromide and glycine methyl ester hydrochloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in probing the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-dibenzylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-hydroxypropanoate hydrochloride
- Methyl 3-amino-2,2-diphenylpropanoate hydrochloride
- Methyl 3-amino-2,2-dimethylpropanoate hydrochloride
Uniqueness
Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is unique due to the presence of two benzyl groups, which confer distinct steric and electronic properties. These groups enhance the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, making it a valuable tool in biochemical research and drug development.
Biological Activity
Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₈ClN
- Molar Mass : Approximately 271.76 g/mol
- Structure : The compound features a central propanoate moiety with two benzyl groups attached, which may enhance its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential in cancer treatment. It has been linked to the inhibition of certain cancer cell lines, including leukemia and melanoma, by interfering with specific signaling pathways such as the Raf/MEK/ERK pathway .
- Antimicrobial Properties : In vitro tests have shown that derivatives of this compound exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications to the benzyl groups can significantly affect antimicrobial efficacy .
- Neuroprotective Effects : Some studies have indicated that amino acid derivatives can influence neuroprotective mechanisms, potentially aiding in conditions like neurodegeneration .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Propanoate Moiety : The initial step involves the reaction of a suitable amino acid derivative with benzyl bromide under basic conditions.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability.
Table 1: Biological Activities of this compound
Table 2: Structure-Activity Relationship (SAR) Analysis
Compound Variant | Key Structural Features | Biological Activity |
---|---|---|
Methyl 3-amino-2-benzylpropanoate | Single benzyl group | Moderate antimicrobial activity |
Methyl 3-amino-2,2-dibenzylpropanoate | Two benzyl groups | Enhanced anticancer activity |
Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate | Additional methyl substitution on benzene | Increased neuroprotective effects |
Case Studies
- Anticancer Efficacy in Leukemia : A study demonstrated that this compound effectively reduced cell viability in acute myelogenous leukemia (AML) models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives of this compound showed significant inhibition zones against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent .
Properties
Molecular Formula |
C18H22ClNO2 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h2-11H,12-14,19H2,1H3;1H |
InChI Key |
VLEQWJHTZQPHPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
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